BenchChemオンラインストアへようこそ!

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide

sEH inhibition Lead optimization Drug discovery

The compound N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide (CAS 2034550-89-3) is a synthetic small molecule (MF: C20H22N2O3; MW: 338.4 g/mol) built on a 2,3-dihydrobenzo[f][1,4]oxazepin-3-one core substituted with an N-ethyl-3-phenylpropanamide side chain. It belongs to the benzoxazepinone class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets, including soluble epoxide hydrolase (sEH) and various central nervous system (CNS) receptors, depending on substitution pattern.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 2034550-89-3
Cat. No. B2407300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide
CAS2034550-89-3
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESC1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C20H22N2O3/c23-19(11-10-16-6-2-1-3-7-16)21-12-13-22-14-17-8-4-5-9-18(17)25-15-20(22)24/h1-9H,10-15H2,(H,21,23)
InChIKeyNPSDWGWQECJCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide (CAS 2034550-89-3): Chemical Identity and Scaffold Context


The compound N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide (CAS 2034550-89-3) is a synthetic small molecule (MF: C20H22N2O3; MW: 338.4 g/mol) built on a 2,3-dihydrobenzo[f][1,4]oxazepin-3-one core substituted with an N-ethyl-3-phenylpropanamide side chain [1]. It belongs to the benzoxazepinone class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets, including soluble epoxide hydrolase (sEH) and various central nervous system (CNS) receptors, depending on substitution pattern [1]. Its computed physicochemical properties (XLogP3: 2.2, HBD: 1, HBA: 3) indicate moderate lipophilicity and a relatively low hydrogen-bonding capacity, features that can influence membrane permeability and target engagement [1].

Why N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide Cannot Be Replaced by a Simple Benzoxazepinone Analog


Even minor structural modifications on the benzoxazepinone scaffold can ablate or invert biological activity. The 3-phenylpropanamide side chain of this compound imparts a specific conformational and electronic profile distinct from analogs bearing heteroaryl, halogenated, or sulfonamide substituents at the same position, which are known to drive radically different target selectivity profiles within the sEH inhibitor and kinase inhibitor fields [1]. Generic substitution based solely on the presence of a benzo[f][1,4]oxazepin-3-one core therefore carries a high risk of target-switching or potency collapse, making compound-specific verification essential for reproducible research. The absence of publicly disclosed, quantitative comparator data for this exact compound from peer-reviewed or patent sources further underscores the need to treat it as a discrete chemical entity rather than an interchangeable library member.

Quantitative Differentiation Evidence for N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide (2034550-89-3)


Physicochemical Differentiation from Common Benzoxazepinone sEH Inhibitor Scaffolds

The target compound possesses a molecular weight of 338.4 g/mol and a computed XLogP3 of 2.2, placing it in a more lipophilic and sterically compact region of chemical space compared to many leading benzoxazepinone-derived sEH inhibitors, which often incorporate larger, polar heterocycles in the amide side chain that increase MW beyond 400 Da and elevate hydrogen-bond acceptor counts [1]. While no direct head-to-head potency data are available in the public domain, these physicochemical differences predict distinct ADME and target-binding kinetics relative to analogs such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide (CAS 2034456-30-7; MW: 356.4; HBA: 4) or N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide (CAS not retrieved; MW >400; contains fluorine and sulfur) [1]. These differences are quantifiable and reproducible, enabling rational selection for property-based screening cascades.

sEH inhibition Lead optimization Drug discovery

Documented Evidence Gap: Absence of Public Potency Data Against sEH or Other Named Targets

A thorough search of peer-reviewed literature, the USPTO patent database, PubChem BioAssay, and BindingDB (January 2026) yielded no quantitative IC50, Ki, or EC50 values for this compound against any defined molecular target. This contrasts with structurally related benzoxazepinones that appear in patents such as US10377744, where numerous analogs were profiled against recombinant human sEH using FRET-based displacement assays [1]. For example, while compound 35 in US10377744 (a distinct chemotype) exhibited a Ki of 0.08 ± 0.01 nM against human sEH in a FRET assay, no equivalent data have been disclosed for the target compound [2]. Users should therefore assume that the biological activity of this compound is uncharacterized in the public domain and should budget for de novo profiling before use in any target-based campaign.

Data transparency Assay development Procurement risk

Scaffold-Level Selectivity Potential Inferred from Benzoxazepinone SAR Literature

Published structure-activity relationship (SAR) studies on 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one derivatives demonstrate that the nature of the N-ethyl amide substituent is a primary determinant of target class engagement. Analogs bearing large heterocyclic amides (e.g., isoquinoline carboxamides) have been profiled as kinase inhibitors, while those with compact alkyl or aryl amides have appeared in sEH inhibitor patents [1]. The 3-phenylpropanamide side chain of the target compound occupies an intermediate steric and electronic space not explicitly covered in the disclosed SAR landscapes, suggesting potential for a unique selectivity fingerprint that can only be validated through direct comparative profiling against reference inhibitors such as the clinical candidate GSK2256294 (sEH IC50 = 0.027 nM) or the tool compound AUDA (sEH IC50 = 18 nM) [2]. Currently, no such data exist.

Kinase selectivity Epoxide hydrolase Scaffold hopping

Recommended Use Cases for N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide Based on Current Evidence


Chemical Probe Development for Novel sEH or Kinase Target Engagement

Given its uncharacterized biological activity and a scaffold known to engage sEH and kinase targets, this compound is a candidate for primary screening in FRET-based sEH displacement assays [1] or kinase selectivity panels. Its moderate lipophilicity (XLogP3 = 2.2) and molecular weight (338.4 g/mol) suggest potential for CNS penetration if target engagement is confirmed [2]. Researchers should budget for de novo IC50 determination and counter-screening against closely related analogs to establish a differentiation claim.

SAR Expansion of the 3-Phenylpropanamide Side Chain Series

The compound can serve as a parent structure for systematic SAR exploration of the phenylpropanamide linker. By varying the phenyl ring substitution or the ethylene spacer length and comparing the resulting potency and selectivity shifts against the parent, medicinal chemistry teams can build a proprietary SAR dataset. This application leverages the compound's clean, unsubstituted phenylpropanamide moiety as a baseline comparator for future derivatives.

Negative Control or Chemotype Comparator in Target-Based Screens

If follow-up studies reveal that this compound possesses weak or negligible activity against a panel of targets where other benzoxazepinones are potent, it may be repurposed as a negative control. Its physicochemical similarity to active benzoxazepinones (MW, logP, HBA/HBD profile) would enable it to serve as a matched inactive analog in assays designed to rule out non-specific effects attributable to the scaffold.

Quote Request

Request a Quote for N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.